Mtset

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

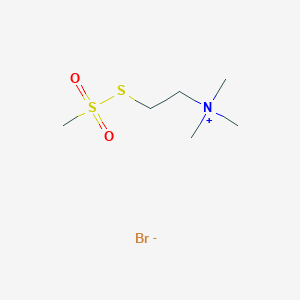

trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWJBKUVHJSHAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935217 | |

| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155450-08-1 | |

| Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MTSET Reagent: An In-depth Technical Guide for Researchers

Core Principle: Unveiling Protein Dynamics through Cysteine Accessibility

MTSET, or [2-(trimethylammonium)ethyl] methanethiosulfonate bromide, is a positively charged, membrane-impermeable sulfhydryl-reactive reagent. It is a cornerstone of the Substituted Cysteine Accessibility Method (SCAM), a powerful biochemical and electrophysiological technique used to probe the structure and function of proteins, particularly ion channels and transporters.[1][2] The fundamental principle of SCAM lies in the targeted introduction of cysteine residues into a protein of interest via site-directed mutagenesis. Subsequently, the accessibility of these engineered cysteines to membrane-impermeant reagents like this compound provides invaluable insights into the protein's architecture and conformational changes.[1][2]

The reaction of this compound with a cysteine residue results in the formation of a stable disulfide bond, thereby introducing a bulky, positively charged moiety at a specific site within the protein. This modification can induce a measurable change in the protein's function, such as altering ion channel conductance or gating kinetics, which can be monitored using techniques like patch-clamp electrophysiology.[3] The rate of this reaction is a key parameter, providing a quantitative measure of the accessibility of the cysteine residue to the aqueous environment. By systematically mutating residues to cysteine and measuring their reactivity with this compound under different functional states (e.g., in the presence or absence of ligands or at different membrane potentials), researchers can map the aqueous-accessible surfaces of protein domains, identify the lining of pores and crevices, and deduce the conformational rearrangements that underlie protein function.[2][4][5]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Full Chemical Name | [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | Biotium, Inc. |

| Molecular Formula | C6H16BrNO2S2 | Biotium, Inc. |

| Molecular Weight | 278.23 g/mol | Biotium, Inc. |

| Appearance | Off-white solid | Biotium, Inc. |

| Solubility | Soluble in water and DMSO | Biotium, Inc. |

| Charge | Permanent positive charge | [1] |

| Membrane Permeability | Impermeable | [1] |

| Half-life in aqueous solution | Approximately 10 minutes at pH 7.5 and room temperature | [1] |

Note: Due to its hydrolysis in aqueous solutions, it is recommended to prepare fresh this compound solutions immediately before each experiment. For storage, this compound should be kept desiccated at -20°C.

Experimental Applications and Data

The primary application of this compound is in the Substituted Cysteine Accessibility Method (SCAM) to investigate the structure-function relationships of membrane proteins. Below are examples of quantitative data obtained from such studies.

State-Dependent Reactivity of Cysteine Mutants in the Nicotinic Acetylcholine Receptor

The following table presents the second-order rate constants for the reaction of a positively charged MTS reagent, MTSEA (which has similar reactivity to this compound), with cysteine mutants in the M2 transmembrane segment of the α-subunit of the nicotinic acetylcholine receptor. The data illustrates how the accessibility of these residues changes between the closed (in the absence of acetylcholine, ACh) and open (in the presence of ACh) states of the channel.

| Mutant | Rate Constant (M⁻¹s⁻¹) - No ACh | Rate Constant (M⁻¹s⁻¹) + ACh | Rate Ratio (+ACh/-ACh) |

| αE241C | 1.8 ± 0.2 | 1100 ± 100 | 610 |

| αT244C | 2.1 ± 0.3 | 74 ± 8 | 35 |

| αL245C | 2.0 ± 0.3 | 2.2 ± 0.3 | 1.1 |

| αS248C | 1.4 ± 0.2 | 5.0 ± 0.5 | 3.6 |

| αL251C | 0.05 ± 0.01 | 340 ± 40 | 6800 |

| αS252C | 1.6 ± 0.2 | 2.0 ± 0.3 | 1.3 |

| αV255C | 0.03 ± 0.01 | 59 ± 6 | 1970 |

| αL258C | 0.02 ± 0.01 | 140 ± 20 | 7000 |

| αE262C | 1.2 ± 0.2 | 4800 ± 500 | 4000 |

Data adapted from a study on the nicotinic acetylcholine receptor using MTSEA.[5]

Effect of this compound on Cysteine Mutants of the P2X1 Receptor

This table summarizes the qualitative effects of this compound's counterpart, MTSEA, on the ATP-evoked responses of various cysteine substitution mutants in the human P2X1 receptor. This demonstrates how modification can either inhibit or potentiate channel function.

| Mutant | Effect of MTSEA (1 mM) |

| N290C | Inhibition |

| F291C | Potentiation |

| R292C | Inhibition |

| K309C | Inhibition |

| D316C | No significant effect |

| G321C | No significant effect |

| A323C | Potentiation |

| I328C | No significant effect |

This is a qualitative summary based on data from a study on the P2X1 receptor.

Experimental Protocols

The following provides a generalized, detailed methodology for a typical SCAM experiment using this compound to study an ion channel expressed in Xenopus oocytes, monitored by two-electrode voltage clamp electrophysiology.

Preparation of Oocytes and cRNA

-

Oocyte Harvesting: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject healthy, stage V-VI oocytes with cRNA encoding the cysteine mutant of the ion channel of interest.

-

Incubation: Incubate the injected oocytes in a suitable medium (e.g., modified Barth's solution) at 16-18°C for 2-7 days to allow for protein expression.

Electrophysiological Recording

-

Chamber and Solutions: Place an oocyte in a recording chamber continuously perfused with a standard external solution (e.g., ND96).

-

Impaling Electrodes: Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

-

Initial Recordings: Clamp the oocyte at a holding potential (e.g., -80 mV) and elicit currents by applying a voltage step protocol or by applying the channel's agonist. Record baseline currents until a stable response is achieved.

This compound Application and Data Acquisition

-

This compound Solution Preparation: Immediately before application, dissolve this compound powder in the external solution to the desired final concentration (e.g., 1 mM).

-

This compound Application: Switch the perfusion to the this compound-containing solution for a defined period (e.g., 1-5 minutes).

-

Washout: After the application period, switch the perfusion back to the standard external solution to wash out the this compound.

-

Post-MTSET Recordings: Elicit currents again using the same protocol as in the initial recordings to determine the effect of this compound modification.

-

Data Analysis: Compare the current amplitude, kinetics, and other relevant parameters before and after this compound application. The rate of modification can be calculated by fitting the time course of the current change during this compound application to a single exponential function.

Controls

-

Wild-Type Channel: Perform the same experiment on oocytes expressing the wild-type channel (which should ideally have no accessible, reactive cysteines) to ensure that the observed effects are specific to the introduced cysteine.

-

Sham Injection: Use uninjected oocytes to control for endogenous currents.

Visualizing this compound's Impact on Ion Channel Gating

The following diagram illustrates a proposed mechanism for how this compound modification can affect the gating of a voltage-gated sodium channel, specifically by stabilizing the fast-inactivated state.

Caption: this compound modification stabilizing the inactivated state of a sodium channel.

This diagram illustrates that covalent modification of an accessible cysteine residue in a voltage-gated sodium channel by this compound can lead to a stabilization of the fast-inactivated state. This results in a slower recovery from inactivation, which can be experimentally observed as a reduction in peak current and a hyperpolarizing shift in the voltage dependence of steady-state inactivation.[3]

Logical Workflow of a SCAM Experiment

The following flowchart outlines the logical steps involved in a typical Substituted Cysteine Accessibility Method (SCAM) experiment.

Caption: Logical workflow of a SCAM experiment using this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. State-dependent Accessibility and Electrostatic Potential in the Channel of the Acetylcholine Receptor: Inferences from Rates of Reaction of Thiosulfonates with Substituted Cysteines in the M2 Segment of the α Subunit - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Substituted-Cysteine Accessibility Method (SCAM): An In-depth Technical Guide

The Substituted-Cysteine Accessibility Method (SCAM) is a powerful biochemical and biophysical technique used to probe the structure and dynamics of proteins, particularly membrane proteins like ion channels, transporters, and G-protein coupled receptors (GPCRs).[1][2][3] This method provides valuable insights into protein topology, the identification of residues lining aqueous channels or binding pockets, and the conformational changes associated with protein function.[2][4] This in-depth guide provides a comprehensive overview of the SCAM principle, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Core Principle

The fundamental principle of SCAM involves the introduction of a unique cysteine residue at a specific position in a protein that ideally lacks native solvent-accessible cysteines.[5] This is typically achieved through site-directed mutagenesis. The accessibility of this engineered cysteine to the aqueous environment is then probed using sulfhydryl-specific reagents, most commonly methanethiosulfonate (MTS) reagents.[1][3]

The reaction between the sulfhydryl group of the cysteine and the MTS reagent forms a disulfide bond, leading to a covalent modification of the protein.[1] The rate and extent of this modification provide information about the water accessibility of the introduced cysteine. By systematically replacing residues with cysteine, one by one, a detailed map of the protein's solvent-exposed surfaces can be generated.[6][7][8]

A key feature of SCAM is the use of membrane-impermeable MTS reagents, which allows researchers to distinguish between residues exposed to the extracellular or intracellular environment in membrane proteins.[5][6] The functional consequence of the cysteine modification, often measured using electrophysiology for ion channels or binding assays for receptors, reveals the role of the modified residue in the protein's function.[2]

Key Applications in Research and Drug Development

SCAM has become an indispensable tool in various fields of biological research and is increasingly relevant in drug discovery and development. Its primary applications include:

-

Mapping Protein Topology: Determining the transmembrane domains and the extracellular and intracellular loops of membrane proteins.[6][8][9]

-

Identifying Channel-Lining Residues: Pinpointing the amino acids that form the aqueous pore of ion channels and transporters.[2][4]

-

Probing Conformational Changes: Detecting changes in residue accessibility that occur during protein gating, activation, or inactivation, providing insights into the protein's dynamic mechanism.[2]

-

Mapping Binding Sites: Identifying the residues that constitute the binding pockets for ligands, substrates, or drugs.[2]

-

Drug Screening and Design: Understanding the architecture of drug binding sites to aid in the rational design of novel therapeutics and to screen for compounds that interact with specific residues.

Experimental Workflow and Methodologies

A typical SCAM experiment involves a series of well-defined steps, from molecular biology to functional analysis.

Experimental Workflow Overview

Caption: A generalized workflow for a Substituted-Cysteine Accessibility Method (SCAM) experiment.

Detailed Experimental Protocols

The initial step in SCAM is to create a cysteine-less version of the target protein, if naturally occurring cysteines are present and accessible, to serve as a background control. Subsequently, single cysteine mutations are introduced at desired positions.

Protocol:

-

Primer Design: Design mutagenic primers (25-45 bases) with the desired cysteine codon (TGT or TGC) at the center, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.

-

PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., PfuTurbo) with the plasmid containing the target gene as a template. A typical reaction mixture includes:

-

5 µL of 10x reaction buffer

-

1 µL of dNTP mix (10 mM)

-

1.25 µL of forward primer (100 ng/µL)

-

1.25 µL of reverse primer (100 ng/µL)

-

Template DNA (5-50 ng)

-

1 µL of PfuTurbo DNA polymerase

-

Add dH₂O to a final volume of 50 µL.

-

-

PCR Cycling:

-

Initial denaturation: 95°C for 1 minute.

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds.

-

Annealing: 60°C for 50 seconds.

-

Extension: 68°C for 1 minute/kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[4][10][11]

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.

The cysteine-substituted protein is then expressed in a suitable system, such as Xenopus oocytes, HEK293 cells, or other cultured cell lines. The choice of expression system depends on the functional assay to be used.

The expressed protein is exposed to a sulfhydryl-specific reagent. Methanethiosulfonate (MTS) reagents are commonly used due to their high reactivity and specificity for the sulfhydryl group of cysteine.[1]

Commonly Used MTS Reagents:

| Reagent | Abbreviation | Charge | Membrane Permeability |

| [2-(Trimethylammonium)ethyl] methanethiosulfonate | MTSET | Positive | Impermeable |

| Sodium (2-sulfonatoethyl) methanethiosulfonate | MTSES | Negative | Impermeable |

| [2-Aminoethyl] methanethiosulfonate | MTSEA | Positive | Permeable (at high pH) |

| Methyl methanethiosulfonate | MMTS | Neutral | Permeable |

Protocol for Labeling in Xenopus Oocytes:

-

Prepare stock solutions of MTS reagents (e.g., 100 mM in DMSO) and store at -20°C.

-

On the day of the experiment, dilute the MTS reagent to the desired final concentration (typically 1-10 mM) in the recording solution (e.g., ND96 buffer for oocytes). Solutions should be made fresh as MTS reagents can hydrolyze in aqueous solutions.[1]

-

Place the oocyte expressing the target protein in the recording chamber and perfuse with the MTS-containing solution for a defined period (e.g., 30 seconds to 2 minutes).

-

Wash out the MTS reagent thoroughly with the recording solution before functional measurement.

For ion channels and transporters, two-electrode voltage clamp (TEVC) electrophysiology is the most common functional assay used with SCAM.[12]

Protocol for TEVC Recording:

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

-

Record the baseline current or activity of the protein in response to a specific stimulus (e.g., a voltage step or application of an agonist).

-

Apply the MTS reagent as described in the labeling protocol.

-

After washout, record the protein's activity again using the same stimulus.

-

The change in the current amplitude or kinetics reflects the effect of the cysteine modification.

Data Presentation and Interpretation

The quantitative data obtained from SCAM experiments can be summarized to compare the accessibility of different residues.

Quantitative Data Summary

The accessibility of a substituted cysteine is often quantified by the second-order rate constant of the reaction with the MTS reagent. This can be calculated from the time course of the functional modification.

Table 1: Reactivity of MTS Reagents and Example Accessibility Data

| Parameter | Value | Reference Protein Example (e.g., a specific ion channel) |

| Intrinsic reactivity of this compound with free cysteine | ~10⁵ M⁻¹s⁻¹ | - |

| Typical this compound concentration used | 1-2.5 mM | Shaker K⁺ channel |

| Typical application time | 30 seconds - 5 minutes | Shaker K⁺ channel |

| Example Accessibility Data | Rate Constant (M⁻¹s⁻¹) | Interpretation |

| Residue A (extracellular loop) | 5,000 | Highly accessible |

| Residue B (transmembrane domain, pore-lining) | 500 | Moderately accessible (lining an aqueous pore) |

| Residue C (transmembrane domain, lipid-facing) | < 10 | Inaccessible (buried in the lipid bilayer) |

| Residue D (intracellular loop) | 1,000 (with intracellular this compound) | Accessible from the intracellular side |

Note: The rate constants are hypothetical examples to illustrate the range of values that can be obtained.

The IC₅₀ value, the concentration of a reagent that causes 50% of the maximal effect, can also be determined. For example, for the inhibition of Aquaporin-1 by BMTS, an IC₅₀ of 111 ± 3 µM was reported with a 10-minute incubation.[6]

Visualization of SCAM Applications

Signaling Pathway Diagram

SCAM can be used to map the conformational changes in a GPCR upon ligand binding and subsequent G-protein coupling.

Caption: Conformational changes in GPCR activation that can be mapped by SCAM.

Limitations and Considerations

While powerful, SCAM has some limitations that researchers should consider:

-

Structural Perturbation: The introduction of a cysteine residue may itself alter the local protein structure or function. It is crucial to functionally characterize the cysteine mutant to ensure it behaves similarly to the wild-type protein.

-

Reagent Accessibility: The lack of reaction does not definitively prove a residue is buried, as the local environment could sterically hinder the approach of the reagent or the cysteine could be post-translationally modified.[5]

-

Reagent Permeability: The assumption of membrane impermeability for charged reagents may not hold true for all cell types or under all experimental conditions.[6]

-

Redox Environment: The local redox environment can influence the reactivity of the cysteine's sulfhydryl group.

Conclusion

The Substituted-Cysteine Accessibility Method is a versatile and high-resolution technique that provides invaluable information about protein structure and function, particularly for membrane proteins that are challenging to study with traditional structural biology methods. By combining site-directed mutagenesis with chemical labeling and functional assays, SCAM allows for the detailed mapping of protein topology, the identification of key functional residues, and the characterization of dynamic conformational changes. With careful experimental design and data interpretation, SCAM will continue to be a cornerstone technique for academic researchers and drug development professionals seeking to unravel the complexities of protein mechanisms and to design novel therapeutics.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

- 11. assaygenie.com [assaygenie.com]

- 12. Electrophysiological recording of electrically-evoked compound action potentials [protocols.io]

An In-depth Technical Guide to the MTSET Mechanism of Action on Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) is a sulfhydryl-reactive reagent that plays a pivotal role in the study of protein structure and function, particularly for membrane proteins such as ion channels and transporters. Its utility stems from its specific and rapid reaction with the thiol groups of cysteine residues. This reaction results in the formation of a mixed disulfide bond, introducing a positively charged, bulky moiety at the site of modification. Due to its positive charge, this compound is generally membrane-impermeant, making it an excellent tool for probing the accessibility of cysteine residues on the extracellular or luminal side of membrane proteins. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in the field.

Core Mechanism of Action

The fundamental mechanism of action of this compound involves the nucleophilic attack of a deprotonated thiol group (thiolate anion, RS⁻) on the sulfur atom of the methanethiosulfonate group of this compound. This reaction leads to the formation of a mixed disulfide bond between the cysteine residue and the (2-(trimethylammonium)ethyl)thio moiety, and the concomitant release of the methanesulfinic acid byproduct. The reaction is highly specific for thiol groups under mild conditions.[1]

The reaction can be represented as follows:

Protein-SH + this compound → Protein-S-S-CH₂CH₂N⁺(CH₃)₃ + CH₃SO₂H

The methanesulfinic acid byproduct is unstable and decomposes into volatile products that typically do not interfere with the stability of the newly formed disulfide bond or the function of the modified protein.[1] The reaction is reversible upon the addition of reducing agents such as dithiothreitol (DTT), which will reduce the disulfide bond and regenerate the free thiol.

Quantitative Data

The efficiency and rate of the reaction between this compound and a target thiol group are influenced by several factors, including the intrinsic reactivity of this compound, the pKa of the cysteine thiol, the local electrostatic environment, and steric accessibility.

Physicochemical and Reactivity Properties of this compound

| Property | Value / Description | Reference |

| Full Chemical Name | [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | |

| Molecular Weight | 278.23 g/mol | |

| Charge | Positive | |

| Membrane Permeability | Generally considered membrane-impermeant | [2] |

| Solubility | Soluble in water and DMSO | |

| Intrinsic Reactivity with Thiols | High, on the order of 10⁵ M⁻¹s⁻¹ | [1] |

| Hydrolysis Half-life (pH 7.5, RT) | Approximately 10 minutes | |

| Relative Reactivity | 2.5 times more reactive than MTSEA and 10 times more reactive than MTSES with small sulfhydryl compounds. | [1] |

Factors Influencing this compound Reaction Rate

The observed rate of modification of a cysteine residue in a protein by this compound is not solely dependent on the intrinsic reactivity of the reagent. The local microenvironment of the thiol group plays a crucial role.

| Factor | Effect on Reaction Rate | Description | Reference |

| pH | Increases with pH | The reaction proceeds via the thiolate anion (RS⁻). As the pH increases above the pKa of the cysteine thiol (~8.5, but can vary in proteins), the concentration of the more nucleophilic thiolate increases, thus accelerating the reaction rate. | [3] |

| Local Electrostatic Potential | Can increase or decrease | A net negative charge in the vicinity of the cysteine residue will attract the positively charged this compound, increasing its local concentration and the reaction rate. Conversely, a net positive charge will repel this compound, decreasing the reaction rate. | [2] |

| Steric Accessibility | Decreases with increased steric hindrance | The thiol group must be physically accessible to the this compound molecule. Cysteine residues buried within the protein structure or located in sterically hindered environments will react more slowly or not at all. | |

| Ionic Strength | Can modulate the effect of local electrostatics | Increasing the ionic strength of the solution can shield local electrostatic interactions, thereby modulating the attractive or repulsive effects on this compound and altering the reaction rate.[4][5][6] |

Experimental Protocols

Substituted Cysteine Accessibility Method (SCAM) with this compound

SCAM is a powerful technique used to map the solvent-accessible surfaces of proteins, particularly the lining of channels and pores in membrane proteins. It involves systematically replacing residues with cysteine, one at a time, and then probing the accessibility of the introduced cysteine to sulfhydryl-specific reagents like this compound.

Objective: To determine if a specific residue in a protein is accessible to the extracellular environment.

Materials:

-

Cells expressing the cysteine-substituted protein of interest.

-

This compound stock solution (e.g., 100 mM in water, prepared fresh).

-

Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Functional assay setup to measure protein activity (e.g., patch-clamp for ion channels, substrate uptake assay for transporters).

Protocol:

-

Cell Preparation: Culture cells expressing the cysteine mutant of the protein of interest.

-

Baseline Measurement: Measure the baseline activity of the protein using the appropriate functional assay.

-

This compound Application: Perfuse the cells with a solution of this compound in the assay buffer at a final concentration typically ranging from 0.1 to 2 mM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the cells with the this compound solution for a defined period, typically 1 to 5 minutes at room temperature.

-

Washout: Thoroughly wash the cells with the assay buffer to remove unreacted this compound.

-

Post-Modification Measurement: Measure the activity of the protein again after the this compound treatment.

-

Data Analysis: A significant change in protein activity (inhibition or potentiation) after this compound application indicates that the introduced cysteine is accessible to the reagent. The rate of modification can be determined by applying this compound for different durations or at various concentrations and fitting the change in function over time to an appropriate kinetic model.

General Protocol for Labeling a Purified Protein with this compound

Objective: To covalently label a purified, thiol-containing protein with this compound for subsequent analysis.

Materials:

-

Purified protein containing an accessible cysteine residue in a suitable buffer (e.g., PBS or HEPES buffer, pH 7.0-7.5, free of primary amines).

-

This compound stock solution (e.g., 10 mM in water or DMSO, prepared fresh).

-

Reducing agent (e.g., DTT or TCEP) for initial protein reduction (if necessary).

-

Quenching reagent (e.g., a small molecule thiol like L-cysteine or 2-mercaptoethanol).

-

Method for removing excess this compound and byproducts (e.g., dialysis, gel filtration, or spin desalting column).

Protocol:

-

Protein Preparation: If the protein has formed disulfide bonds, it may be necessary to reduce it first with a reducing agent like DTT or TCEP. The reducing agent must then be removed (e.g., by dialysis or a desalting column) before adding this compound.

-

Labeling Reaction:

-

To the purified protein solution, add the this compound stock solution to achieve a final molar excess of this compound over the protein's thiol groups (typically a 5- to 20-fold molar excess).

-

Incubate the reaction mixture at room temperature or 4°C for 1 to 2 hours. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine to a final concentration of 1-5 mM) to react with any excess this compound and stop the labeling reaction. Incubate for 15-30 minutes.

-

Removal of Excess Reagents: Separate the labeled protein from unreacted this compound, the quenching reagent, and byproducts using a desalting column, dialysis, or a similar buffer exchange method.

-

Verification of Labeling: Confirm the successful labeling of the protein using techniques such as mass spectrometry (to detect the mass shift corresponding to the this compound adduct) or by observing a change in the protein's properties (e.g., electrophoretic mobility if the charge is significantly altered).

Mandatory Visualizations

Conclusion

This compound is a powerful and versatile tool for probing the structure and function of proteins, particularly in the context of cysteine accessibility. Its specific and rapid reaction with thiol groups, coupled with its positive charge and membrane impermeability, allows for precise mapping of protein topology and conformational changes. A thorough understanding of its mechanism of action and the factors that influence its reactivity is crucial for the design and interpretation of experiments. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their scientific endeavors, from basic research to drug development applications.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. researchgate.net [researchgate.net]

- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. quora.com [quora.com]

- 6. Effects of ionic strength on the rates of reaction between ions in solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Unveiling Protein Architecture: A Technical Guide to MTSET in Structural Analysis

An in-depth exploration of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) and its pivotal role in elucidating protein structure and function, tailored for researchers, scientists, and drug development professionals.

Introduction

In the intricate world of molecular biology and drug discovery, understanding the three-dimensional structure of proteins is paramount. This knowledge underpins the mechanisms of biological function, disease pathogenesis, and the rational design of novel therapeutics. One powerful chemical probe that has revolutionized the study of protein topography, particularly for membrane proteins, is [2-(trimethylammonium)ethyl] methanethiosulfonate, commonly known as this compound. This guide provides a comprehensive overview of this compound's applications, focusing on the core methodology of Substituted Cysteine Accessibility Mapping (SCAM), detailed experimental protocols, and its implications for drug development.

This compound is a positively charged, water-soluble, and membrane-impermeant thiol-specific reagent. These properties are key to its utility: it can only react with sulfhydryl groups (from cysteine residues) that are exposed to the aqueous environment. The SCAM technique leverages this specificity to map the accessibility of individual amino acid residues within a protein. By systematically replacing native amino acids with cysteine, one at a time, and then probing their reactivity with this compound, researchers can deduce which residues are solvent-exposed. This is particularly valuable for identifying the residues that line the pores of ion channels or form the external surfaces of other complex proteins.

Core Principles of Substituted Cysteine Accessibility Mapping (SCAM)

The SCAM methodology is a cornerstone of membrane protein structural analysis and relies on a logical and powerful workflow. The fundamental principle is that the covalent modification of an engineered cysteine by this compound will induce a measurable change in the protein's function if that cysteine is located in a functionally important and solvent-accessible region. For ion channels, this functional change is typically a modification of the ionic current, which can be precisely measured using electrophysiological techniques.

The process begins with site-directed mutagenesis, where a series of protein variants are created, each with a single cysteine introduced at a different position. These variants are then expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells. The functional properties of the protein are measured before and after the application of this compound.

There are three primary outcomes for each cysteine mutant:

-

No effect: this compound application does not alter the protein's function. This implies the cysteine is not accessible to the aqueous environment (i.e., it is buried within the protein core or the lipid membrane) or its modification does not impact function.

-

Functional modification: this compound reacts with the cysteine, causing a significant and irreversible change in protein function (e.g., channel opening, closing, or altered conductance). This indicates the residue is solvent-accessible and located in a functionally critical domain.

-

No protein function: The initial cysteine mutation itself renders the protein non-functional, suggesting the original residue was critical for proper folding or function.

By collating the results from a series of cysteine mutants across a region of interest, a detailed accessibility map can be constructed, revealing protein topology and identifying key structural features like channel pores and crevices between transmembrane helices.[1]

Applications in Protein Structure Analysis

Mapping Ion Channel Pores

A primary application of this compound-based SCAM is the elucidation of the structure of ion channel pores.[2] By identifying which residues are accessible to this compound from the extracellular or intracellular solution, researchers can delineate the aqueous pathway through which ions traverse the membrane. When this analysis is performed on channels in different states (e.g., open, closed, inactivated), it can reveal the conformational changes that underlie channel gating. For instance, residues that are only accessible in the open state are likely part of the gating mechanism that physically opens and closes the pore.

Determining Transmembrane Topology

SCAM is a powerful tool for experimentally verifying the transmembrane topology of polytopic membrane proteins.[3] Since this compound is membrane-impermeant, it will only react with cysteines in extracellular or intracellular loops and the aqueous-exposed portions of transmembrane domains. By testing accessibility from either side of the membrane, one can map the protein's orientation and folding within the lipid bilayer. This is crucial for understanding how these proteins function as receptors, transporters, and channels.

Probing Conformational Changes

The dynamic nature of proteins is central to their function. This compound can be used as a probe to detect conformational changes associated with protein activity, such as the binding of a ligand or a change in membrane voltage.[4] By measuring the rate of this compound modification under different conditions, it is possible to infer changes in the accessibility of specific residues, providing insights into the protein's structural rearrangements during its functional cycle.

Applications in Drug Development

Identifying and characterizing binding sites on protein targets is a critical step in drug discovery.[5][6] While not a direct screening method, this compound-based SCAM provides high-resolution structural information that is invaluable for this process.

By mapping the solvent-accessible surfaces of a target protein, SCAM can identify potential "hot spots" or pockets where a small molecule drug might bind.[7] Furthermore, if a putative drug is known to bind to a protein, SCAM can be used to map the location of the binding site. This is achieved through protection experiments: if a bound drug molecule sterically hinders this compound from accessing a nearby cysteine, it "protects" that residue from modification. By identifying which cysteines are protected by the drug, researchers can pinpoint the drug's binding pocket with amino acid-level resolution. This information is crucial for understanding the mechanism of action and for the structure-based design of more potent and selective inhibitors.

Experimental Protocols and Data

The successful application of this compound in protein structure analysis hinges on meticulous experimental design and execution. Below are generalized protocols for a typical SCAM experiment on an ion channel expressed in Xenopus oocytes, along with examples of the quantitative data generated.

Key Experimental Methodologies

1. Site-Directed Mutagenesis:

-

Objective: To create a series of DNA constructs, each encoding the target protein with a single, unique cysteine residue at a specific position.

-

Protocol:

-

Start with the wild-type cDNA of the target protein cloned into an appropriate expression vector (e.g., pGEM).

-

If the wild-type protein contains reactive native cysteines, they should first be mutated to a non-reactive residue like serine or alanine to create a "cysteine-less" background.

-

For each position of interest, use a commercial site-directed mutagenesis kit (e.g., QuikChange) with custom-designed primers to introduce a cysteine codon (TGC or TGT).

-

Verify the sequence of each mutant construct by DNA sequencing to ensure only the intended mutation is present.

-

Linearize the plasmid DNA and synthesize capped RNA (cRNA) using an in vitro transcription kit.

-

2. Protein Expression in Xenopus Oocytes:

-

Objective: To express the cysteine mutant proteins in a robust system suitable for electrophysiological recording.

-

Protocol:

-

Harvest and prepare stage V-VI oocytes from a female Xenopus laevis.

-

Inject each oocyte with approximately 50 nL of the cRNA solution (at a concentration of ~1 µg/µL).

-

Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., modified Barth's solution) to allow for protein expression and insertion into the cell membrane.

-

3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

-

Objective: To measure the ionic currents flowing through the expressed channels and assess their modification by this compound.

-

Protocol:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., a specific buffer with defined ion concentrations).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage steps or pulses to elicit ionic currents through the channels of interest. Record the baseline current.

-

Introduce this compound into the perfusion solution at a defined concentration (typically 0.1-2.0 mM) and for a specific duration.

-

Continuously monitor the current during and after this compound application to observe any changes.

-

After the reaction reaches completion, wash out the this compound and record the final, modified current.

-

Data Presentation and Interpretation

The primary data from a SCAM experiment is the change in current amplitude upon this compound application. This data can be used to calculate the rate of modification, which reflects the accessibility of the cysteine residue.

Table 1: Sample Quantitative Data from a Hypothetical SCAM Experiment on a Channel Pore Helix

| Residue Position | Cysteine Mutant | Initial Current (µA) | Final Current (µA) | % Inhibition | Second-Order Rate Constant (M⁻¹s⁻¹) | Accessibility |

| 340 | V340C | -5.2 | -5.1 | 2% | < 1 | Inaccessible |

| 341 | A341C | -4.8 | -0.5 | 90% | 1500 | Accessible |

| 342 | T342C | -5.5 | -5.4 | 2% | < 1 | Inaccessible |

| 343 | I343C | -4.9 | -4.8 | 2% | < 1 | Inaccessible |

| 344 | W344C | -5.1 | -0.8 | 84% | 1250 | Accessible |

| 345 | V345C | -5.3 | -5.3 | 0% | < 1 | Inaccessible |

| 346 | L346C | -4.7 | -4.6 | 2% | < 1 | Inaccessible |

| 347 | L347C | -5.0 | -1.1 | 78% | 980 | Accessible |

Data in this table is illustrative and does not represent a specific real-world experiment.

From this data, a clear pattern emerges: residues at positions 341, 344, and 347 are highly accessible to this compound, while the intervening residues are not. This periodic pattern is a strong indicator of an α-helical structure, where one face of the helix lines the aqueous pore and the other face is buried within the protein or lipid environment.

Visualizing Workflows and Relationships

Diagrams are essential for conceptualizing the complex workflows and logical relationships in SCAM experiments.

Conclusion

This compound, through its application in Substituted Cysteine Accessibility Mapping, remains an indispensable tool in structural biology. It provides a relatively straightforward yet powerful method to gain high-resolution structural and dynamic information about proteins, especially complex membrane proteins that are often challenging to study with traditional techniques like X-ray crystallography or NMR. For researchers in basic science and drug development, this compound-based SCAM offers a robust methodology to map functional domains, validate structural models, understand conformational dynamics, and precisely identify drug binding sites, thereby accelerating the path from fundamental biological understanding to therapeutic innovation.

References

- 1. Skerrett M et al. (2001), Application of SCAM (substituted cysteine acces... - Paper [echinobase.org]

- 2. youtube.com [youtube.com]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. researchgate.net [researchgate.net]

- 5. Mapping the binding sites of challenging drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Mapping proteins to reveal secret drug binding pockets | Drug Discovery News [drugdiscoverynews.com]

Understanding MTSET in Ion Channel Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) in the study of ion channels. This compound is a sulfhydryl-reactive reagent that has become an invaluable tool for elucidating the structure-function relationships of these critical membrane proteins. Through a technique known as Substituted Cysteine Accessibility Method (SCAM), this compound allows for the probing of channel architecture, the mapping of channel pores, and the investigation of the conformational changes that underlie channel gating.

Core Principles: The Chemistry and Application of this compound

This compound is a positively charged, membrane-impermeable methanethiosulfonate (MTS) reagent. Its utility in ion channel research stems from its ability to covalently modify cysteine residues introduced into a protein via site-directed mutagenesis. The core principle of the Substituted Cysteine Accessibility Method (SCAM) involves replacing a native amino acid with a cysteine at a specific position within the ion channel protein. The subsequent application of this compound reveals whether this engineered cysteine is accessible to the aqueous environment.

The reaction between the sulfhydryl group of the cysteine and this compound results in the formation of a disulfide bond, tethering a positively charged moiety to the protein. This modification can induce a measurable change in the channel's function, such as altered conductance, gating kinetics, or pharmacology. By systematically introducing cysteines at different positions and observing the effects of this compound, researchers can deduce which residues line the channel pore, are exposed in the vestibules, or undergo changes in accessibility during channel opening and closing.

Quantitative Data from this compound Application in Ion Channel Studies

The functional consequences of this compound modification provide quantitative insights into the structural dynamics of ion channels. The following tables summarize key findings from studies on various types of ion channels.

| Ion Channel Type | Target Channel | Cysteine Mutant | This compound Concentration | Application Time | Observed Effect | Reference |

| Voltage-Gated Sodium Channel | Nav1.5 | V1763C | 1 mM (internal) | 5 minutes | - Hyperpolarizing shift in steady-state inactivation- Slowed recovery from inactivation | [1] |

| Voltage-Gated Sodium Channel | Nav1.5 | Y1767C | 1 mM (internal) | 5 minutes | - Significant inhibition of Na+ current- Slowed recovery from inactivation | [1] |

| Voltage-Gated Potassium Channel | Shaker | F370C | 0.5 mM (internal) | 24 seconds | - Complete block of ionic current | [2] |

| Voltage-Gated Potassium Channel | Shaker | I470C | Not Specified | Not Specified | - 63-fold slower recovery from inactivation (with MMTS, a similar MTS reagent) | [3] |

| Ligand-Gated Ion Channel | Nicotinic Acetylcholine Receptor | αL247C | 50 µM | 30 seconds | - Irreversible channel block | |

| Chloride Channel | CFTR (cys-less) | N/A | 1.97 mM (Kd at -80mV) | Not Applicable | - Voltage-dependent open channel block (non-covalent) | [4] |

Experimental Protocols: Substituted Cysteine Accessibility Method (SCAM) using this compound

The following provides a generalized yet detailed protocol for a typical SCAM experiment utilizing patch-clamp electrophysiology to assess the functional consequences of this compound modification.

Molecular Biology and Cell Preparation

-

Site-Directed Mutagenesis: Introduce a single cysteine residue at the desired position in the ion channel's cDNA using standard molecular biology techniques. It is crucial to use a "cysteine-less" channel construct as a backbone to avoid confounding reactions with native cysteines.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, Xenopus oocytes) and transfect the cells with the cysteine-mutant ion channel cDNA. Allow for sufficient time for protein expression (typically 24-48 hours).

Electrophysiological Recording

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM) in water or an appropriate buffer immediately before use. This compound is prone to hydrolysis.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell or inside-out patch-clamp configuration to record the ionic currents flowing through the expressed channels.

-

Obtain a stable baseline recording of the channel's activity in the absence of this compound. This includes measuring parameters such as current amplitude, activation and deactivation kinetics, and steady-state inactivation.

-

For studying state-dependent modification, use appropriate voltage protocols to hold the channel in the desired conformational state (e.g., resting, open, or inactivated).

-

This compound Application and Data Acquisition

-

This compound Application: Perfuse the this compound-containing solution onto the cell or excised patch. The concentration and application time will vary depending on the specific channel and the accessibility of the cysteine residue (see table above for examples).

-

Data Acquisition: Continuously monitor the ion channel current during and after this compound application. Record any changes in the electrophysiological parameters.

-

Washout: After the desired application time, wash out the this compound solution and continue recording to assess the reversibility of the observed effects. Covalent modification by this compound is expected to be irreversible.

Data Analysis

-

Quantification of Modification: Measure the change in current amplitude or other gating parameters as a function of time during this compound application.

-

Calculation of Reaction Rate: The pseudo-first-order rate constant of modification (k) can be calculated from the time course of the current change using the following equation:

-

I(t) = I₀ * e^(-k[this compound]t)

-

Where I(t) is the current at time t, I₀ is the initial current, and [this compound] is the concentration of this compound.

-

-

-

Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed effects of this compound.

Mandatory Visualizations

Experimental Workflow for SCAM with Patch-Clamp Recording

Caption: Workflow for SCAM using patch-clamp electrophysiology.

Signaling Pathway of an NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, is a key player in synaptic plasticity and has been a subject of structural studies using this compound. The following diagram illustrates a simplified signaling cascade initiated by NMDA receptor activation.

Caption: Simplified NMDA receptor signaling pathway.

References

Probing Protein Dynamics: An In-depth Technical Guide to MTSET for Studying Conformational Changes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamic nature of proteins is fundamental to deciphering their function and to the development of novel therapeutics. [2-(Trimethylammonium)ethyl] methanethiosulfonate, bromide (MTSET) is a powerful, positively charged, thiol-reactive reagent that has become an invaluable tool for investigating protein conformational changes. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in the study of protein dynamics, with a particular focus on membrane proteins such as ion channels, G-protein coupled receptors (GPCRs), and transporters.

The primary methodology employing this compound is the Substituted Cysteine Accessibility Method (SCAM). This technique involves the site-directed mutagenesis of a target protein to introduce a cysteine residue at a specific position. The accessibility of this engineered cysteine to this compound in the surrounding aqueous environment is then assessed. Changes in the accessibility of the cysteine residue to this compound upon stimulation (e.g., by ligand binding, voltage change, or substrate transport) provide direct insights into the conformational rearrangements of the protein.

Core Principles of this compound and SCAM

This compound is a water-soluble compound that rapidly and specifically reacts with the sulfhydryl group of a cysteine residue to form a disulfide bond.[1][2] This covalent modification introduces a bulky, positively charged moiety onto the protein. The rate of this reaction is dependent on the accessibility of the cysteine residue to the aqueous environment.[1][2] Therefore, by measuring the rate of modification by this compound, researchers can infer the solvent accessibility of the engineered cysteine.

The SCAM workflow can be summarized as follows:

-

Site-Directed Mutagenesis: Introduction of a unique cysteine residue at a specific position in the protein of interest. Often, this is done in a "cysteine-less" background where all native, non-essential cysteines have been mutated to another amino acid to avoid off-target labeling.[3]

-

Protein Expression and Purification: Expression of the mutant protein in a suitable system (e.g., Xenopus oocytes, mammalian cells, or bacterial systems) followed by purification, particularly for in vitro studies.

-

This compound Labeling: Exposure of the protein to this compound under controlled conditions.

-

Functional Analysis: Assessment of the functional consequences of this compound modification. This can be measured using various techniques such as electrophysiology for ion channels, ligand binding assays for GPCRs, or transport assays for transporters.[1]

-

Data Analysis: Quantification of the rate and extent of modification to infer changes in cysteine accessibility and, by extension, protein conformation.

Experimental Protocols

Site-Directed Cysteine Mutagenesis

The introduction of a cysteine residue at a specific site is a prerequisite for a SCAM experiment. Standard molecular biology techniques are used for this purpose.

Materials:

-

Plasmid DNA encoding the protein of interest

-

Mutagenic primers containing the desired cysteine codon

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Protocol:

-

Design and synthesize forward and reverse mutagenic primers that anneal to the template DNA and contain the desired mutation.

-

Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.

-

Digest the PCR product with DpnI to remove the methylated parental DNA template.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select for transformed cells and isolate the plasmid DNA.

-

Verify the desired mutation by DNA sequencing.

Protein Expression

The choice of expression system depends on the protein of interest and the functional assay to be used. For membrane proteins, common systems include Xenopus laevis oocytes, mammalian cell lines (e.g., HEK293, CHO), and for some bacterial proteins, E. coli.

This compound Labeling and Functional Analysis (Example: Electrophysiology of Ion Channels)

This protocol describes the application of this compound to cysteine-mutant ion channels expressed in Xenopus oocytes or cultured cells during electrophysiological recording.

Materials:

-

This compound stock solution (e.g., 100 mM in water, stored at -20°C)

-

Extracellular recording solution appropriate for the ion channel being studied

-

Two-electrode voltage clamp or patch-clamp setup

-

Data acquisition and analysis software

Protocol:

-

Prepare fresh dilutions of this compound in the extracellular recording solution immediately before use. A typical final concentration is 1 mM.[2]

-

Establish a stable whole-cell or single-channel recording from a cell expressing the cysteine-mutant ion channel.

-

Record the baseline channel activity in the absence of this compound.

-

Perfuse the cell with the this compound-containing solution for a defined period (e.g., 1-5 minutes).[1]

-

Monitor the change in channel current in real-time. A change in current (inhibition or potentiation) indicates that this compound has modified the introduced cysteine and that this modification affects channel function.

-

Wash out the this compound and observe if the effect is reversible. Covalent modification by this compound is generally irreversible, but non-specific, reversible block can occur at high concentrations.[3]

-

To study state-dependent accessibility, apply this compound in the presence and absence of a stimulus that alters the channel's conformational state (e.g., a ligand for a ligand-gated channel, or a specific membrane potential for a voltage-gated channel).

Quantification of Labeling Efficiency

It is crucial to determine the efficiency of the this compound labeling reaction. This can be assessed indirectly through functional assays or more directly using biochemical methods.

Biochemical Quantification:

-

After labeling the protein with a biotinylated this compound analogue, the protein can be purified.

-

The labeled protein is then subjected to SDS-PAGE and Western blotting using a streptavidin-HRP conjugate to detect the biotin tag.

-

The intensity of the band provides a semi-quantitative measure of labeling.[4]

Mass Spectrometry: For more precise quantification, mass spectrometry can be used to identify the modified cysteine residue and determine the extent of labeling.[5]

Data Presentation: Quantitative Analysis of this compound Accessibility

The rate of modification by this compound provides a quantitative measure of the accessibility of the introduced cysteine. This can be determined by fitting the time course of the change in function (e.g., current) to a single exponential function. The second-order rate constant can then be calculated by dividing the observed rate constant by the concentration of this compound.

Table 1: Hypothetical Data on State-Dependent this compound Modification of a Ligand-Gated Ion Channel

| Cysteine Mutant | Channel State | This compound Concentration (mM) | Observed Rate Constant (s⁻¹) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| A100C | Closed | 1 | 0.05 | 50 |

| A100C | Open | 1 | 0.5 | 500 |

| B200C | Closed | 1 | 0.2 | 200 |

| B200C | Open | 1 | 0.2 | 200 |

This table illustrates how changes in the second-order rate constant can reveal state-dependent conformational changes. For mutant A100C, the cysteine at position 100 is ten times more accessible in the open state, suggesting this region undergoes a significant conformational change upon channel gating. In contrast, the accessibility of cysteine at position 200 (mutant B200C) is state-independent.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound.

Caption: General experimental workflow for a SCAM study.

Caption: Probing ion channel gating with this compound.

Caption: this compound analysis of the alternating access mechanism in transporters.

Applications in Drug Development

The insights gained from this compound studies have significant implications for drug development.

-

Mapping Drug Binding Sites: By introducing cysteines into a putative binding pocket, researchers can assess whether the presence of a drug protects the cysteine from modification by this compound. This provides evidence for the direct interaction of the drug with that specific site.[5]

-

Understanding the Mechanism of Action of Allosteric Modulators: this compound can be used to probe the conformational changes induced by allosteric modulators, which bind to sites distinct from the primary ligand binding site. This is crucial for developing drugs with more specific and subtle effects on protein function.

-

Screening for Compounds that Induce Specific Conformational States: In high-throughput screening campaigns, this compound can be used as a tool to identify compounds that stabilize a particular conformational state of a target protein.

Conclusion

This compound, in conjunction with the Substituted Cysteine Accessibility Method, is a robust and versatile technique for investigating the conformational dynamics of proteins. Its ability to provide site-specific information about solvent accessibility in different functional states has made it an indispensable tool in the study of ion channels, GPCRs, and transporters. The information gleaned from this compound experiments not only enhances our fundamental understanding of protein function but also provides a valuable platform for the rational design and screening of novel therapeutic agents. As protein structure determination methods continue to advance, this compound-based approaches will remain a critical complementary tool for elucidating the dynamic processes that are central to protein function.

References

Probing the Architectural Landscape of Proteins: A Technical Guide to MTSET in Topology Mapping

The determination of protein topology, particularly for membrane-spanning proteins, is a cornerstone of modern structural biology and a critical component of drug development. Understanding which segments of a protein are exposed to the extracellular environment, embedded within the membrane, or facing the cytoplasm is fundamental to elucidating its function and interaction with potential therapeutic agents. Among the powerful chemical probe techniques available, the use of [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) within the framework of the Substituted Cysteine Accessibility Method (SCAM) has emerged as a robust and versatile approach. This guide provides an in-depth technical overview of the principles, experimental protocols, and data interpretation associated with the use of this compound for researchers, scientists, and drug development professionals.

The Core Principle: Substituted Cysteine Accessibility Method (SCAM) with this compound

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the topology of proteins and identify amino acid residues that line a channel or a binding pocket. The method relies on the introduction of cysteine mutations at specific positions in a protein that originally lacks reactive cysteines. The accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents, such as this compound, is then assessed.

This compound is a positively charged, water-soluble methanethiosulfonate (MTS) reagent. Its utility in SCAM stems from several key properties:

-

High Reactivity with Sulfhydryl Groups: this compound rapidly and specifically reacts with the sulfhydryl group of cysteine residues to form a disulfide bond.

-

Membrane Impermeability: Due to its positive charge, this compound cannot cross the cell membrane. This property is crucial for distinguishing between extracellularly and intracellularly exposed residues.

-

Functional Consequence: The covalent modification of a cysteine residue by this compound introduces a bulky, charged moiety. This modification can lead to a measurable change in protein function, such as altered ion channel conductance or transporter activity, which serves as a reporter for the labeling reaction.

The logic of the experiment is straightforward: if a cysteine residue at a specific position is accessible to this compound applied to the extracellular side of the membrane, then that residue must be located in an extracellularly exposed region of the protein. Conversely, if the residue is not modified by extracellular this compound but is modified when the membrane is permeabilized, it is likely located in a cytoplasmic or transmembrane domain.

Experimental Workflow and Data Interpretation

The general workflow for a SCAM experiment using this compound involves several key steps, from molecular biology to functional analysis.

A key piece of quantitative data derived from these experiments is the second-order rate constant for the reaction between this compound and the introduced cysteine. This rate provides a quantitative measure of the residue's accessibility.

Quantitative Data from this compound Accessibility Studies

The following table summarizes representative quantitative data from SCAM studies using this compound, illustrating the range of observed reaction rates and their interpretation.

| Protein Target | Residue Position | Condition | Second-Order Rate Constant (M⁻¹s⁻¹) | Accessibility | Reference |

| Shaker K⁺ Channel | T449C | Open State | ~ 2,500 | High | (Larsson et al., 1996) |

| Shaker K⁺ Channel | T449C | Closed State | ~ 250 | Low | (Larsson et al., 1996) |

| CFTR | G334C | Extracellular | ~ 5,000 | High | (Chen et al., 2005) |

| CFTR | R334C | Extracellular | ~ 10 | Very Low | (Chen et al., 2005) |

| LacY Permease | F27C | Cytoplasmic | Not reactive to external this compound | Inaccessible | (Venkatesan & Kaback, 2004) |

Key Experimental Protocols

Detailed methodologies are critical for the successful application of SCAM with this compound. Below are generalized protocols for two common experimental systems.

Protocol 1: this compound Application in Xenopus Oocytes using Two-Electrode Voltage Clamp

This protocol is widely used for studying ion channels and electrogenic transporters expressed in Xenopus oocytes.

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the cysteine-substituted protein of interest.

-

Incubate oocytes for 2-7 days at 16-18°C to allow for protein expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

-

Establish a stable baseline recording of the protein's activity (e.g., ion current in response to a voltage step or ligand application).

-

-

This compound Application:

-

Prepare a fresh stock solution of this compound (e.g., 100 mM in water) immediately before use.

-

Dilute the this compound stock into the recording solution to the desired final concentration (typically 0.1 - 2 mM).

-

Switch the perfusion to the this compound-containing solution.

-

-

Data Acquisition and Analysis:

-

Continuously monitor the functional parameter (e.g., current amplitude) during this compound application.

-

The rate of change in the functional parameter reflects the rate of cysteine modification.

-

Fit the time course of the functional change to a single-exponential function to determine the pseudo-first-order rate constant.

-

Calculate the second-order rate constant by dividing the pseudo-first-order rate constant by the this compound concentration.

-

Protocol 2: this compound Labeling of Proteins in Mammalian Cells

This protocol is suitable for studying proteins endogenously or heterologously expressed in cultured mammalian cells.

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293, CHO) under standard conditions.

-

Transfect cells with a plasmid encoding the cysteine-substituted protein of interest.

-

Allow 24-48 hours for protein expression.

-

-

Cell Preparation:

-

Wash the cells with a suitable buffer (e.g., ice-cold PBS) to remove media components.

-

For assays on intact cells, proceed directly to the labeling step.

-

For assays requiring access to the intracellular face, prepare cell lysates or isolated membranes.

-

-

This compound Labeling:

-

Prepare a fresh solution of this compound in the appropriate buffer.

-

Incubate the cells (or cell preparation) with the this compound solution for a defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

Quench the reaction by adding a scavenger molecule like L-cysteine or β-mercaptoethanol, followed by washing.

-

-

Assessment of Labeling:

-

Functional Assay: If the protein has a measurable activity (e.g., transport of a radiolabeled substrate), perform the functional assay on the this compound-treated and control cells.

-

Biochemical Assay: The covalent modification can also be detected by a shift in molecular weight on an SDS-PAGE gel, particularly if a larger MTS reagent is used, or through biotin-avidin blotting if a biotinylated MTS reagent is employed.

-

Signaling Pathways and Logical Relationships

This compound can be instrumental in dissecting the conformational changes that underlie signaling processes. For instance, in ligand-gated ion channels, this compound can be used to probe the accessibility of residues in the closed versus the open state, providing insights into the gating mechanism.

This diagram illustrates how this compound can differentiate between the closed and open states of a ligand-gated ion channel. A cysteine residue that is inaccessible in the closed state becomes exposed to this compound upon ligand binding and channel opening, leading to a rapid modification that can be functionally monitored.

Conclusion

This compound, when used in conjunction with the Substituted Cysteine Accessibility Method, is a powerful tool for elucidating the topology and conformational dynamics of proteins. Its membrane impermeability and rapid reaction with accessible cysteines allow for a precise mapping of extracellularly exposed domains. By correlating the rate of this compound modification with changes in protein function, researchers can gain high-resolution insights into protein architecture and the molecular movements that underlie their biological roles. The detailed protocols and quantitative framework presented in this guide offer a solid foundation for the application of this technique in both basic research and drug development endeavors.

An In-depth Technical Guide to MTSET's Role in the Functional Characterization of Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) in the functional characterization of proteins. This compound is a sulfhydryl-reactive reagent that plays a pivotal role in the Substituted-Cysteine Accessibility Method (SCAM), a powerful technique for probing protein structure, function, and conformational dynamics. This document details the underlying principles of this compound chemistry, provides in-depth experimental protocols, presents quantitative data from key studies, and visualizes experimental workflows and signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is a positively charged, membrane-impermeant methanethiosulfonate (MTS) reagent. Its utility in protein science stems from its high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine residues. The core of its application lies in the Substituted-Cysteine Accessibility Method (SCAM), which combines site-directed mutagenesis with chemical modification. In SCAM, a cysteine residue is introduced at a specific position in a protein of interest, which is often devoid of other reactive cysteines. The accessibility of this engineered cysteine to this compound, a membrane-impermeant molecule, provides information about its location relative to the cell membrane and its solvent exposure.

The reaction between this compound and a cysteine residue results in the formation of a disulfide bond, covalently attaching the charged trimethylammonium ethyl group to the protein. This modification introduces a positive charge and steric bulk at the site of the cysteine, which can lead to a measurable change in the protein's function, such as altered ion channel conductance or receptor signaling. By observing these functional changes, researchers can infer the role of the modified residue in the protein's activity.

Key Applications of this compound in Protein Research

This compound has proven to be an invaluable tool in several areas of protein research, most notably in the study of membrane proteins like ion channels and G-protein coupled receptors (GPCRs).

Probing the Structure and Function of Ion Channels

This compound is extensively used to map the lining of ion channel pores and to understand the conformational changes associated with channel gating. By systematically introducing cysteine residues along the channel's transmembrane domains and assessing their accessibility to this compound from either the extracellular or intracellular side, researchers can identify which residues are exposed to the aqueous pore. Furthermore, the functional consequence of this compound modification (e.g., channel block or altered conductance) provides insights into the role of specific residues in ion permeation and selectivity.

Investigating Conformational Dynamics of G-Protein Coupled Receptors (GPCRs)

The activation of GPCRs involves significant conformational changes. This compound can be employed to probe these dynamic rearrangements. By introducing cysteines at various positions within the receptor and applying this compound in the presence and absence of ligands (agonists or antagonists), it is possible to identify regions of the receptor that become more or less accessible upon activation. This provides a detailed picture of the structural changes that link ligand binding to G-protein coupling and downstream signaling.

Quantitative Data from this compound-based Studies

The functional effects of this compound modification are often quantifiable, providing valuable data for understanding protein mechanisms. The following tables summarize quantitative data from studies utilizing this compound.

Table 1: Effect of this compound on Succinate Transport by Cysteine-Substituted Mutants of a Dicarboxylate Transporter

| Mutant | Position | This compound Concentration (mM) | Incubation Time (min) | Inhibition of Succinate Transport (%) |

| T483C | Transmembrane Helix XI | 1 | 5 | ~90 |

| T484C | Transmembrane Helix XI | 1 | 5 | ~85 |

| L485C | Transmembrane Helix XI | 1 | 5 | ~95 |

| L487C | Transmembrane Helix XI | 1 | 5 | ~90 |

| I489C | Transmembrane Helix XI | 1 | 5 | ~95 |

| M493C | Transmembrane Helix XI | 1 | 5 | ~80 |

| A491C | Transmembrane Helix XI | 1 | 5 | Minimal |

| Q495C | Transmembrane Helix XI | 1 | 5 | Minimal |

| Y503C | Transmembrane Helix XI | 1 | 5 | ~40 |